N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Description

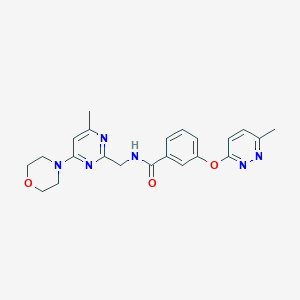

"N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" is a synthetic small-molecule compound featuring a pyrimidine-pyridazine hybrid scaffold. Its structure includes a benzamide core substituted with a morpholine-containing pyrimidine group and a methylpyridazine ether moiety.

Properties

IUPAC Name |

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15-6-7-21(27-26-15)31-18-5-3-4-17(13-18)22(29)23-14-19-24-16(2)12-20(25-19)28-8-10-30-11-9-28/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYCTXHJFNZQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=CC(=N3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a morpholinopyrimidine moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The biological activity of this compound primarily involves its interaction with specific molecular targets related to inflammatory pathways and cancer cell proliferation.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses. Molecular docking studies indicate that it binds effectively to the active sites of these enzymes, leading to reduced production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins .

- Anticancer Potential : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. It may modulate signaling pathways involved in cell growth and survival, potentially leading to tumor growth inhibition .

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of this compound in reducing inflammation:

| Study | Cell Type | Effect Observed | Concentration |

|---|---|---|---|

| RAW 264.7 Macrophages | Decreased iNOS and COX-2 expression | Non-cytotoxic levels | |

| Cancer Cell Lines | Significant antiproliferative effects | IC < 10 µM |

Case Studies

- Anti-inflammatory Activity : In a study involving LPS-stimulated macrophages, the compound significantly inhibited NO production and reduced mRNA levels for iNOS and COX-2, indicating its potential as an anti-inflammatory agent .

- Cancer Research : In xenograft models, compounds structurally similar to this compound showed promising results in inhibiting tumor growth, suggesting that further research into this compound could yield similar outcomes .

Scientific Research Applications

The compound has been studied for its potential as a therapeutic agent due to its anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of related morpholinopyrimidine derivatives. For instance, compounds similar to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide exhibited significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition was linked to a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a potential application in treating inflammation-associated disorders .

Anticancer Activity

The compound's structure suggests a promising role in cancer therapy. Similar derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can bind effectively to active sites of key enzymes like iNOS and COX-2, forming hydrophobic interactions that inhibit their activity. This binding affinity underlines its potential as a novel therapeutic strategy for managing inflammation and cancer .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure–activity relationships is crucial for optimizing the efficacy of this compound.

Synthetic Pathways

The synthesis typically involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the morpholinopyrimidine core.

- Introduction of the pyridazinyl moiety.

- Finalization through amide formation with benzoyl derivatives.

These synthetic routes can be modified to enhance yield and purity, impacting the biological activity of the final product .

Structure–Activity Relationship

The SAR studies reveal that variations in substituents on the benzamide structure significantly alter biological activity. For instance, modifications to the pyrimidine ring or substitution patterns on the benzene ring can enhance potency against specific targets such as cancer cells or inflammatory pathways .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic kinase inhibitors. Below is a comparative analysis with structurally and functionally analogous molecules:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Complexity : The compound’s pyrimidine-pyridazine hybrid scaffold distinguishes it from classical JAK inhibitors like Tofacitinib or Ruxolitinib, which rely on pyrrolopyrimidine or pyrazolopyrimidine cores . This structural divergence may influence binding kinetics and off-target effects.

Substituent Impact : The morpholine group in the compound enhances solubility compared to the cyclopentane substituent in Ruxolitinib but may reduce membrane permeability due to increased polarity .

Kinase Selectivity: Unlike Baricitinib, which exhibits dual JAK1/JAK2 inhibition, the compound’s kinase selectivity remains uncharacterized.

Synthetic Accessibility: The compound’s synthesis involves multi-step coupling reactions (e.g., Buchwald-Hartwig amination for pyridazine ether formation), which are less atom-economical compared to the one-pot methodologies used for Tofacitinib derivatives .

Q & A

What are the critical considerations in designing a multi-step synthesis route for this compound to ensure optimal yield and purity?

Advanced Research Focus:

The synthesis of this compound involves sequential functionalization of pyrimidine and pyridazine cores. Key considerations include:

- Reaction Sequence Optimization: Prioritize steps to avoid competing side reactions (e.g., protecting morpholine or pyridazine oxygen during alkylation) .

- Solvent and Catalyst Selection: Polar aprotic solvents (e.g., DMF) and catalysts like Pd(OAc)₂ may enhance coupling efficiency in heterocyclic systems .

- Intermediate Characterization: Use HPLC and LC-MS to monitor intermediates for purity (>95%) and structural fidelity at each step .

How can researchers resolve discrepancies in biological activity data across different in vitro assays?

Data Contradiction Analysis:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times, as variations in metabolic activity can alter IC₅₀ values .

- Solubility Controls: Pre-dissolve the compound in DMSO at concentrations ≤0.1% to avoid solvent interference in cytotoxicity assays .

- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for target binding affinity and transcriptomic profiling for pathway engagement .

What advanced analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <2 ppm error .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals in the aromatic region, particularly for pyridazine and benzamide protons .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry in morpholine-pyrimidine hybrids (if crystalline forms are obtainable) .

What strategies optimize reaction conditions for introducing the morpholino group into the pyrimidine ring?

Synthetic Optimization:

- Temperature Control: Conduct nucleophilic substitution at 80–100°C in toluene to favor morpholine incorporation over ring-opening side reactions .

- Catalytic Acid/Base: Use K₂CO₃ as a base to deprotonate the pyrimidine N-H group, enhancing reactivity with morpholine .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining >85% yield for morpholine coupling .

How can computational modeling predict binding affinity with enzyme targets like kinases or phosphodiesterases?

Integrated Computational-Experimental Approach:

- Docking Studies (AutoDock Vina): Screen against kinase domains (e.g., PDB ID 4U5J) to identify key interactions (e.g., hydrogen bonds with pyridazine oxygen) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on morpholine ring dynamics .

- Free Energy Perturbation (FEP): Quantify ΔΔG for SAR-guided modifications (e.g., methyl vs. trifluoromethyl substituents) .

What parameters are critical for evaluating metabolic stability in preclinical studies?

Advanced Pharmacokinetics:

- Microsomal Stability Assays: Use pooled human liver microsomes (HLMs) with NADPH cofactors to measure t₁/₂ and intrinsic clearance (Clᵢₙₜ) .

- CYP450 Inhibition Screening: Test CYP3A4/2D6 inhibition to assess drug-drug interaction risks .

- Plasma Protein Binding (PPB): Employ equilibrium dialysis to determine unbound fraction (fu) for dose adjustment .

How should SAR studies identify critical functional groups influencing biological activity?

Structure-Activity Relationship (SAR) Design:

- Core Modifications: Compare pyrimidine (6-methyl) vs. pyridazine (3-oxy) substitutions in cytotoxicity assays .

- Morpholine Replacement: Test piperazine or thiomorpholine analogs to evaluate the role of oxygen in solubility and target binding .

- Benzamide Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .

What methodologies assess stability under varying pH and temperature conditions?

Stability Profiling:

- Forced Degradation Studies: Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hrs, followed by HPLC-UV analysis .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C) to guide storage conditions .

- Photostability Testing: Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.